molecular formula C19H19FN4O3 B2677824 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1788560-73-5

3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2677824
CAS No.: 1788560-73-5
M. Wt: 370.384
InChI Key: MSDLKCLAYPQIAA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a fluorophenyl group, and a pyridinone moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the pyridinone moiety. Common reagents used in these reactions include hydrazines, aldehydes, and fluorobenzenes. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrazole ring or the fluorophenyl group.

    Substitution: Halogenation or nitration can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(4-bromophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-23-17(10-16(22-23)13-5-7-14(20)8-6-13)19(27)21-11-15(25)12-24-9-3-2-4-18(24)26/h2-10,15,25H,11-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDLKCLAYPQIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(CN3C=CC=CC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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